molecular formula C10H12N4O B046337 4-Ethoxy-2-(1H-imidazol-1-yl)-6-methylpyrimidine CAS No. 114834-00-3

4-Ethoxy-2-(1H-imidazol-1-yl)-6-methylpyrimidine

Cat. No. B046337
M. Wt: 204.23 g/mol
InChI Key: GYWARUMEOXBMQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Ethoxy-2-(1H-imidazol-1-yl)-6-methylpyrimidine, also known as EI-6, is a pyrimidine derivative that has gained attention in scientific research due to its potential therapeutic applications. This compound has shown promising results in various studies, and its synthesis method has been optimized to facilitate further research.

Mechanism Of Action

The mechanism of action of 4-Ethoxy-2-(1H-imidazol-1-yl)-6-methylpyrimidine is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer research, 4-Ethoxy-2-(1H-imidazol-1-yl)-6-methylpyrimidine has been shown to inhibit the activity of topoisomerase I and II, which are enzymes involved in DNA replication and repair. In infectious disease research, 4-Ethoxy-2-(1H-imidazol-1-yl)-6-methylpyrimidine has been shown to inhibit the activity of viral and bacterial enzymes involved in replication and transcription. In neurological disorder research, 4-Ethoxy-2-(1H-imidazol-1-yl)-6-methylpyrimidine has been shown to modulate various signaling pathways involved in neuroprotection and cognitive function.

Biochemical And Physiological Effects

4-Ethoxy-2-(1H-imidazol-1-yl)-6-methylpyrimidine has been shown to have various biochemical and physiological effects in scientific research. In cancer research, 4-Ethoxy-2-(1H-imidazol-1-yl)-6-methylpyrimidine has been shown to induce apoptosis, inhibit cell proliferation, and reduce tumor growth. In infectious disease research, 4-Ethoxy-2-(1H-imidazol-1-yl)-6-methylpyrimidine has been shown to inhibit viral and bacterial replication and reduce infection severity. In neurological disorder research, 4-Ethoxy-2-(1H-imidazol-1-yl)-6-methylpyrimidine has been shown to improve cognitive function and protect against neuronal damage.

Advantages And Limitations For Lab Experiments

4-Ethoxy-2-(1H-imidazol-1-yl)-6-methylpyrimidine has several advantages for use in lab experiments, including its stability, solubility, and low toxicity. However, it also has some limitations, such as its limited availability and high cost. Additionally, more research is needed to fully understand the potential side effects and long-term effects of 4-Ethoxy-2-(1H-imidazol-1-yl)-6-methylpyrimidine.

Future Directions

There are several future directions for research involving 4-Ethoxy-2-(1H-imidazol-1-yl)-6-methylpyrimidine. In cancer research, further studies are needed to determine the optimal dosage and administration of 4-Ethoxy-2-(1H-imidazol-1-yl)-6-methylpyrimidine for maximum efficacy. In infectious disease research, 4-Ethoxy-2-(1H-imidazol-1-yl)-6-methylpyrimidine could be further studied for its potential as a broad-spectrum antiviral and antibacterial agent. In neurological disorder research, 4-Ethoxy-2-(1H-imidazol-1-yl)-6-methylpyrimidine could be studied for its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, more research is needed to fully understand the mechanism of action and potential side effects of 4-Ethoxy-2-(1H-imidazol-1-yl)-6-methylpyrimidine.
In conclusion, 4-Ethoxy-2-(1H-imidazol-1-yl)-6-methylpyrimidine is a pyrimidine derivative that has shown promising results in various scientific research studies. Its synthesis method has been optimized, and it has been studied for its potential therapeutic applications in cancer treatment, infectious diseases, and neurological disorders. Further research is needed to fully understand its mechanism of action and potential side effects, but 4-Ethoxy-2-(1H-imidazol-1-yl)-6-methylpyrimidine has the potential to be a valuable tool in scientific research.

Scientific Research Applications

4-Ethoxy-2-(1H-imidazol-1-yl)-6-methylpyrimidine has been studied for its potential therapeutic applications in various fields, including cancer treatment, infectious diseases, and neurological disorders. In cancer research, 4-Ethoxy-2-(1H-imidazol-1-yl)-6-methylpyrimidine has been shown to inhibit the growth of cancer cells and induce apoptosis. In infectious disease research, 4-Ethoxy-2-(1H-imidazol-1-yl)-6-methylpyrimidine has demonstrated antiviral and antibacterial activity. In neurological disorder research, 4-Ethoxy-2-(1H-imidazol-1-yl)-6-methylpyrimidine has shown potential as a neuroprotective agent and has been studied for its ability to improve cognitive function.

properties

CAS RN

114834-00-3

Product Name

4-Ethoxy-2-(1H-imidazol-1-yl)-6-methylpyrimidine

Molecular Formula

C10H12N4O

Molecular Weight

204.23 g/mol

IUPAC Name

4-ethoxy-2-imidazol-1-yl-6-methylpyrimidine

InChI

InChI=1S/C10H12N4O/c1-3-15-9-6-8(2)12-10(13-9)14-5-4-11-7-14/h4-7H,3H2,1-2H3

InChI Key

GYWARUMEOXBMQX-UHFFFAOYSA-N

SMILES

CCOC1=NC(=NC(=C1)C)N2C=CN=C2

Canonical SMILES

CCOC1=NC(=NC(=C1)C)N2C=CN=C2

synonyms

Pyrimidine, 4-ethoxy-2-(1H-imidazol-1-yl)-6-methyl- (9CI)

Origin of Product

United States

Synthesis routes and methods

Procedure details

In anhydrous tetrahydrofuran, 173 mg of 2-chloro-4-ethoxy-6-methylpyrimidine was substituted with 68 mg of imidazole. The reaction mixture was treated according to the procedure of Example 5 to yield 103 mg of 4-ethoxy-2-(1-imidazolyl)-6-methylpyrimidine, recrystallized from a mixture of n-hexane and ethyl acetate, having a melting point of 115.5°-116° C.
Quantity
173 mg
Type
reactant
Reaction Step One
Quantity
68 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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